![molecular formula C7H11N3 B1518576 2-Propylpyrimidin-5-amine CAS No. 1156718-04-5](/img/structure/B1518576.png)
2-Propylpyrimidin-5-amine
Overview
Description
2-Propylpyrimidin-5-amine is a chemical compound with the CAS Number: 1156718-04-5. It has a molecular weight of 137.18 and its IUPAC name is 2-propyl-5-pyrimidinamine .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs, including 2-Propylpyrimidin-5-amine, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The InChI code for 2-Propylpyrimidin-5-amine is 1S/C7H11N3/c1-2-3-7-9-4-6 (8)5-10-7/h4-5H,2-3,8H2,1H3 and the InChI key is CWMBKNVKVKTIGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Propylpyrimidin-5-amine is a powder at room temperature. The storage temperature is normal and it should be stored at 0-8 °C .Scientific Research Applications
A Novel Series of A2B Adenosine Receptor Antagonists
Research has identified a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists. These compounds, including a derivative with a high affinity for the A2B receptor, displayed efficacy in functional in vitro models, highlighting their potential for therapeutic applications related to the A2B adenosine receptor (Vidal et al., 2007).
Regioselective Amination of Pyrimidines
A study on the regioselective amination of substituted di- and trichloropyrimidines has been reported, leading to the 2-substituted products. This research outlines a methodological approach to modifying pyrimidine compounds, which could have implications for synthesizing various pharmaceuticals (Smith & Buchwald, 2016).
Vibrational Studies on Aminopyrimidines
Investigations into the out-of-plane vibrations of the amino group in 2-aminopyrimidine offer insights into the molecular behavior of primary amines. Such studies are essential for understanding the fundamental properties of aminopyrimidines and their interactions in various chemical environments (McCarthy et al., 1998).
Synthesis of 2-Aminoimidazoles from Aminopyrimidines
Research on the synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines presents a divergent and efficient approach to creating 2-aminoimidazole derivatives. This synthesis route highlights the versatility of aminopyrimidines as precursors in the production of valuable heterocyclic compounds (Ermolat'ev & Van der Eycken, 2008).
Directed Self-Assembly of Porphyrins
The use of 2-aminopyrimidin-5-yl ligands in the directed self-assembly of zinc porphyrins has been explored, demonstrating the potential of these ligands in constructing supramolecular porphyrin arrays. Such assemblies could have applications in light-harvesting and photovoltaic devices, showcasing the functional diversity of aminopyrimidine derivatives (Balaban et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-propylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMBKNVKVKTIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyrimidin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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